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Compound of Interest |

1-Benzenesulfonyl-5-fluoro-3-iodo-
Compound Name:

1H-pyrrolof2,3-b]pyridine
CAS No.: 1001413-99-5
Cat. No.: B1291001

Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound C13H8FIN202S does not correspond to a well-documented
substance with readily available public spectroscopic data. Therefore, this guide presents a
representative and hypothetical dataset for a plausible complex heterocyclic molecule with this
molecular formula, such as a fluorinated, iodinated benzothiazole sulfonamide derivative. The
data and protocols are compiled from established spectroscopic principles and data for
structurally related compounds to serve as an illustrative technical whitepaper.

Abstract

The structural elucidation of novel chemical entities is fundamental to drug discovery and
development. A multi-faceted analytical approach employing various spectroscopic techniques
is essential for the unambiguous characterization of complex molecules. This technical guide
provides a comprehensive overview of the spectroscopic data and analytical methodologies for
the characterization of the hypothetical compound C13H8FIN202S, herein referred to as
"Fluoriodobenzosulfon." The guide details representative data from Nuclear Magnetic
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Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy,
along with the detailed experimental protocols used for data acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data gathered for
"Fluoriodobenzosulfon."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Table 1. 1H NMR Spectroscopic Data (500 MHz, DMSO-d6)

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)

11.52 brs - 1H SO2-NH
8.21 d 2.1 1H Ar-H
8.05 dd 88,21 1H Ar-H
7.95 d 8.5 1H Ar-H
7.88 d 8.5 1H Ar-H
7.65 t 8.7 1H Ar-H
7.51 t 7.8 1H Ar-H
7.40 t 7.8 1H Ar-H

Table 2: 13C NMR Spectroscopic Data (125 MHz, DMSO-d6)
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Chemical Shift (6, ppm) Assighment
165.4 C=N (benzothiazole)
159.2 (d, JCF = 245 Hz) C-F

152.1 Ar-C

141.8 Ar-C

138.5 Ar-C

135.0 Ar-C

129.3 Ar-CH

127.8 Ar-CH

125.1 Ar-CH

122.6 Ar-CH

116.7 (d, JCF = 23 Hz) Ar-CH

1149 Ar-CH

92.3 C-l

Mass Spectrometry (MS)

Mass spectrometry was used to determine the molecular weight and fragmentation pattern of
the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data

m/z (Calculated) m/z (Found) Assighment
448.9271 448.9275 [M+H]+

321.9560 321.9563 [M - C6H4SO2+H]+
283.9211 283.9215 M - ]+
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Note: The presence of iodine (monoisotopic at 127 amu) results in a characteristic
fragmentation pattern but does not produce a significant M+2 peak like chlorine or bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: FT-IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm-1) Intensity Assignment

N-H Stretch (Sulfonamide)[1]

3265 Medium, Sharp
[2]
3080 Medium Aromatic C-H Stretch
1610 Strong C=N Stretch (Benzothiazole)
1585, 1470 Strong Aromatic C=C Stretch
S=0 Asymmetric Stretch
1335 Strong )
(Sulfonamide)[1][2]
1250 Strong C-F Stretch
S=0 Symmetric Stretch
1158 Strong )
(Sulfonamide)[1][2]
915 Medium S-N Stretch[1]
820 Strong C-H Out-of-Plane Bending

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

A sample of approximately 15 mg of the compound was dissolved in 0.7 mL of deuterated
dimethyl sulfoxide (DMSO-d6).[3] The solution was filtered through a glass wool plug into a 5
mm NMR tube to remove any particulate matter. 1H and 13C NMR spectra were recorded on a
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500 MHz spectrometer.[4][5] Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a
reference.[5]

Mass Spectrometry

The sample was prepared by dissolving approximately 1 mg of the compound in 1 mL of
methanol.[6] This stock solution was further diluted to a final concentration of approximately 10
png/mL.[6] High-resolution mass spectra were acquired on a time-of-flight (TOF) mass
spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion
mode.[7][8] The instrument ionizes the chemical compounds to generate charged molecules or
fragments, which are then separated based on their mass-to-charge ratio.[7][9]

Infrared (IR) Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.[10] A

small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry
potassium bromide (KBr) powder in an agate mortar.[11] The mixture was then pressed into a

thin, transparent pellet using a hydraulic press.[11] The spectrum was recorded in the range of
4000-400 cm-1.[1]

Visualization
Experimental Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a novel chemical entity like "Fluoriodobenzosulfon."
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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